![molecular formula C20H22O6 B12966400 (E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo[2,3-f][1]oxacycloundecin-4-yl 2-methylbut-2-enoate](/img/structure/B12966400.png)
(E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo[2,3-f][1]oxacycloundecin-4-yl 2-methylbut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo2,3-fThis compound is isolated from the plant Elephantopus elatus and is known for its antineoplastic properties, meaning it can inhibit or prevent the proliferation of neoplasms .
準備方法
The synthesis of (E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo2,3-foxacycloundecin-4-yl 2-methylbut-2-enoate involves several steps. The synthetic route typically starts with the isolation of the germacrane sesquiterpenoid core from natural sources. This core is then subjected to various chemical reactions to introduce the necessary functional groups and stereochemistry. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as chromatography and crystallization .
化学反応の分析
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
(E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo2,3-foxacycloundecin-4-yl 2-methylbut-2-enoate has several scientific research applications:
Chemistry: It is used as a model compound for studying sesquiterpenoid synthesis and reactivity.
Biology: The compound’s antineoplastic properties make it a subject of interest in cancer research.
Medicine: Its potential as an antineoplastic agent is being explored for therapeutic applications.
作用機序
The mechanism of action of (E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo2,3-foxacycloundecin-4-yl 2-methylbut-2-enoate involves its interaction with molecular targets involved in cell proliferation. The compound inhibits specific enzymes and signaling pathways that are crucial for the growth and survival of cancer cells. This leads to the suppression of tumor growth and the induction of apoptosis (programmed cell death) in cancer cells .
類似化合物との比較
Similar compounds to (E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo2,3-foxacycloundecin-4-yl 2-methylbut-2-enoate include other germacrane sesquiterpenoids such as:
Parthenolide: Another sesquiterpenoid with antineoplastic properties.
Costunolide: Known for its anti-inflammatory and anticancer activities.
Artemisinin: A sesquiterpenoid lactone with antimalarial and anticancer properties.
What sets (E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo2,3-foxacycloundecin-4-yl 2-methylbut-2-enoate apart is its unique structure and specific mechanism of action, which make it a valuable compound for further research and potential therapeutic applications .
特性
分子式 |
C20H22O6 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
[(3S,4R,8R,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3/b10-7-,11-5+/t14-,15-,16+,17+/m1/s1 |
InChIキー |
FTPHYXGWMIZVMP-LOPILMCMSA-N |
異性体SMILES |
C/C=C(\C)/C(=O)O[C@H]1CC2=C[C@@H](C/C(=C\[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)OC2=O |
正規SMILES |
CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)
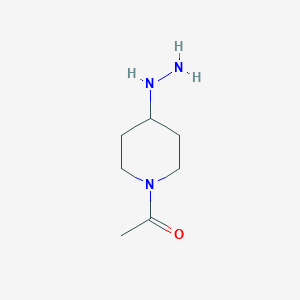
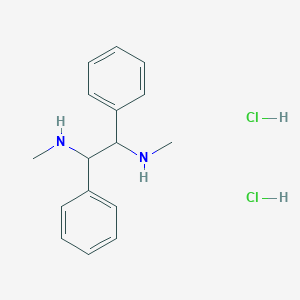

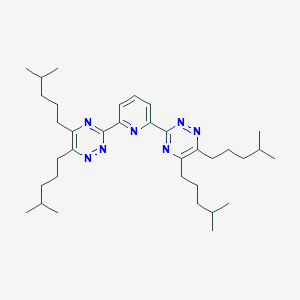
![1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)
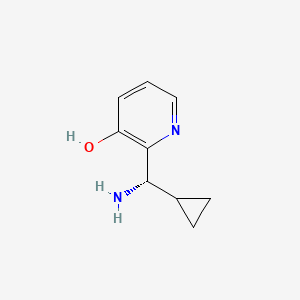
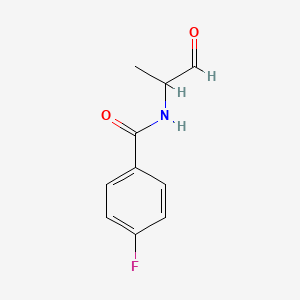
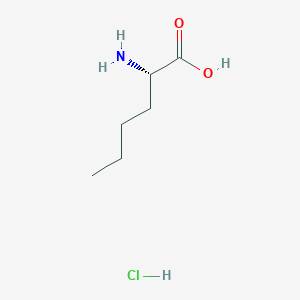

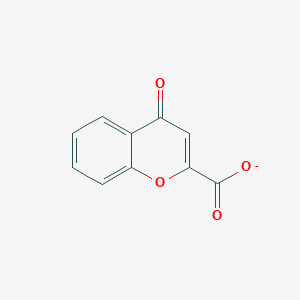

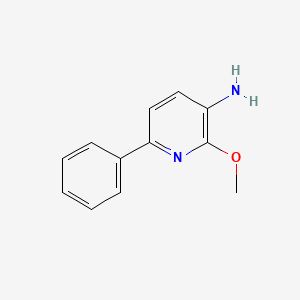
![tert-Butyl 8-hydroxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B12966387.png)
